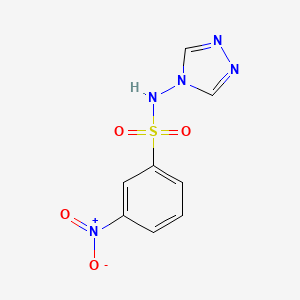![molecular formula C14H20N2O4S2 B5064437 ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES is a sulfhydryl-reactive compound that has been used to modify cysteine residues in proteins, which can help to study the structure and function of proteins.
Mecanismo De Acción
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate reacts with cysteine residues in proteins to form a covalent bond. This modification can affect the structure and function of the protein, which can be studied to gain insights into the protein's role in biological processes.
Biochemical and Physiological Effects:
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been shown to modify cysteine residues in proteins in a reversible manner, which allows for the study of the effects of cysteine modification on protein function. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been shown to have minimal effects on overall protein structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is that it is a relatively small and specific molecule that can be used to modify cysteine residues in proteins without affecting other amino acids. However, one limitation is that the modification of cysteine residues can affect protein function in unpredictable ways, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in scientific research. One direction is to study the effects of cysteine modification on protein-protein interactions in more detail. Another direction is to develop new methods for the selective modification of cysteine residues in proteins. Additionally, the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in combination with other chemical probes could help to provide a more complete understanding of protein structure and function.
Métodos De Síntesis
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate can be synthesized by reacting 4-(methylthio)phenylsulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base. The reaction yields ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate as a white solid with a melting point of 80-83°C.
Aplicaciones Científicas De Investigación
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research to modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, such as ion channels and transporters. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been used to study the role of cysteine residues in protein-protein interactions.
Propiedades
IUPAC Name |
ethyl 4-(4-methylsulfanylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-20-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(21-2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBMQKWCPNZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)

![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)